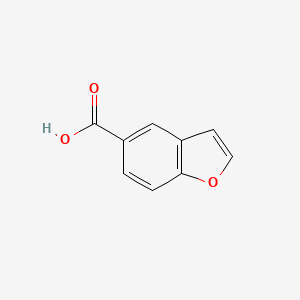

1-Benzofuran-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWXSZIQNTUNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344276 | |

| Record name | 1-Benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90721-27-0 | |

| Record name | 5-Benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90721-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzofuran-5-Carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzofuran-5-carboxylic acid: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 1-Benzofuran-5-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core chemical properties, structural features, synthesis, reactivity, and burgeoning applications, particularly in the pharmaceutical sciences.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran structural motif, consisting of a furan ring fused to a benzene ring, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds.[1] This privileged scaffold imparts a unique combination of aromaticity, rigidity, and hydrogen bonding capabilities, making it an attractive framework for the design of therapeutic agents.[2] 1-Benzofuran-5-carboxylic acid, in particular, serves as a versatile building block, leveraging the reactivity of its carboxylic acid group for the synthesis of a diverse array of derivatives with potential applications in oncology, infectious diseases, and beyond.[3][4]

Molecular Structure and Identifiers

1-Benzofuran-5-carboxylic acid is a crystalline solid that is off-white in appearance.[5] Its fundamental identifiers are crucial for researchers to accurately source and document this compound.

-

IUPAC Name : 1-benzofuran-5-carboxylic acid[6]

-

Synonyms : 5-Benzofurancarboxylic acid, Benzo[b]furan-5-carboxylic acid[6]

-

CAS Number : 90721-27-0[6]

-

Molecular Formula : C₉H₆O₃[6]

-

Molecular Weight : 162.14 g/mol [6]

-

InChI Key : GTWXSZIQNTUNKR-UHFFFAOYSA-N[6]

-

SMILES : C1=CC2=C(C=CO2)C=C1C(=O)O[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 1-Benzofuran-5-carboxylic acid is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Melting Point | 189-190 °C | [8] |

| Boiling Point (Predicted) | 325.6 ± 15.0 °C | [8] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 4.06 ± 0.30 | [8] |

| Appearance | Off-white to yellow solid | [8] |

| Storage Temperature | 2-8 °C | [8] |

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 1-Benzofuran-5-carboxylic acid.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the aromatic and furan protons. A reported ¹H NMR spectrum in DMSO-d₆ shows the following chemical shifts (δ): 12.9 (s, 1H, -COOH), 8.30, 8.11, 7.92, 7.69, 7.09 (aromatic and furan protons).[8] The downfield shift of the carboxylic proton to 12.9 ppm is characteristic of carboxylic acids and is due to the deshielding effect of the carbonyl group and hydrogen bonding.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is distinguished by two prominent features.[10] A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer.[10] Additionally, a strong and sharp carbonyl (C=O) stretching absorption should appear between 1710 and 1760 cm⁻¹.[9] For comparison, the gas-phase IR spectrum of the isomeric benzofuran-2-carboxylic acid is available in the NIST WebBook.[11]

-

Mass Spectrometry : The electron ionization mass spectrum of 1-Benzofuran-5-carboxylic acid is expected to show a molecular ion peak (M⁺) at m/z = 162. The primary fragmentation pathway for carboxylic acids often involves the loss of the hydroxyl group (-OH, 17 amu) followed by the loss of carbon monoxide (-CO, 28 amu).[6] The PubChem database lists major fragments at m/z 162 and 145, consistent with the molecular ion and loss of a hydroxyl radical.[6]

Synthesis and Reactivity

The synthesis of the benzofuran core can be achieved through various strategies, often involving the cyclization of appropriately substituted phenols.[12] A common route to 1-Benzofuran-5-carboxylic acid involves the hydrolysis of its corresponding ester, such as methyl benzofuran-5-carboxylate.

Experimental Protocol: Synthesis from Methyl Benzofuran-5-carboxylate

This protocol describes the hydrolysis of methyl benzofuran-5-carboxylate to yield 1-Benzofuran-5-carboxylic acid.[8]

Materials:

-

Methyl benzofuran-5-carboxylate

-

Methanol

-

5% aqueous Sodium Hydroxide solution

-

Concentrated Hydrochloric Acid

-

Dichloromethane

-

Chloroform

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Procedure:

-

Dissolve methyl benzofuran-5-carboxylate (1.3 g, 7.38 mmol) in methanol (51 mL).

-

Add 5% aqueous sodium hydroxide solution (41 mL) to the mixture and stir.

-

Heat the reaction mixture to 65 °C and maintain this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol by distillation under reduced pressure.

-

Extract the remaining aqueous phase with dichloromethane and discard the organic phase.

-

Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 1.

-

Extract the acidified aqueous phase with chloroform.

-

Combine the organic phases, wash with deionized water, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain 1-Benzofuran-5-carboxylic acid as a white solid (1.2 g, 98% yield).

Chemical Reactivity

The reactivity of 1-Benzofuran-5-carboxylic acid is dictated by its two primary functional components: the benzofuran ring system and the carboxylic acid group.

-

Reactions of the Carboxylic Acid Group : The carboxylic acid moiety can undergo typical reactions such as:

-

Esterification : Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) will form the corresponding ester. This is a reversible process known as Fischer esterification.[13]

-

Amidation : The carboxylic acid can be converted to an amide by reaction with an amine, often requiring an activating agent such as a carbodiimide or conversion to an acyl chloride followed by reaction with the amine.[4] A one-pot procedure using TiCl₄ as a mediator for the direct condensation of carboxylic acids and amines has also been reported.[14]

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Decarboxylation : While generally requiring harsh conditions, decarboxylation can be facilitated by the presence of electron-withdrawing groups on the aromatic ring or by specific catalytic methods.[15]

-

-

Reactions of the Benzofuran Ring : The benzofuran ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. Theoretical considerations and experimental evidence for the parent benzofuran suggest that electrophilic attack preferentially occurs at the C2 position of the furan ring.[16] However, the presence of the deactivating carboxylic acid group on the benzene ring will influence the regioselectivity of such reactions. Common electrophilic substitution reactions include:

-

Halogenation : Introduction of halogen atoms (e.g., Br, Cl) onto the benzofuran ring.

-

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

-

Friedel-Crafts Acylation and Alkylation : Introduction of acyl or alkyl groups, respectively, using a Lewis acid catalyst.

-

Applications in Drug Discovery and Development

The benzofuran scaffold is a recurring motif in a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][17] 1-Benzofuran-5-carboxylic acid and its derivatives have emerged as promising candidates in several therapeutic areas.

Anticancer Activity

Derivatives of benzofuran-based carboxylic acids have demonstrated significant potential as anticancer agents.[3] For instance, a series of benzofuran-based carboxylic acid derivatives were synthesized and evaluated for their inhibitory action against human carbonic anhydrase (hCA) isoforms, which are implicated in tumorigenesis.[2] Certain derivatives exhibited submicromolar inhibition of the cancer-related hCA IX isoform.[2][18] One particular 5-bromobenzofuran-based derivative displayed potent antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 2.52 µM, comparable to the standard drug doxorubicin.[2] Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis.[2]

Antimicrobial and Antiviral Activity

The benzofuran scaffold is also a key component in the development of novel antimicrobial and antiviral agents.[19][20][21] Fragment-based drug design approaches have utilized benzofuran derivatives to target essential bacterial enzymes. For example, a benzofuran hit was identified and elaborated to develop inhibitors of the Escherichia coli thiol-disulfide oxidoreductase enzyme DsbA, which is crucial for the proper folding of virulence factors.[19][20][21] This highlights the potential of benzofuran-based compounds to act as antivirulence agents, a promising strategy to combat antibiotic resistance.

Furthermore, a benzofuran ester was efficiently converted to an amide in the synthesis of GSK852A, an inhibitor of the Hepatitis C virus (HCV) NS5B polymerase. This demonstrates the utility of the benzofuran core in the development of antiviral therapeutics.

Conclusion

1-Benzofuran-5-carboxylic acid is a molecule of considerable scientific and pharmaceutical interest. Its well-defined chemical structure and versatile reactivity make it an invaluable building block for the synthesis of complex molecular architectures. The demonstrated and potential applications of its derivatives in oncology and infectious diseases underscore the importance of continued research into this fascinating heterocyclic compound. As our understanding of its chemical biology deepens, 1-Benzofuran-5-carboxylic acid is poised to play an increasingly significant role in the development of next-generation therapeutics.

References

-

PubChem. 1-Benzofuran-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. 2023. [Link]

-

Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. PubMed. 2015. [Link]

-

The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds. La Trobe University. 2017. [Link]

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Publications. 2020. [Link]

-

(PDF) Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. 2016. [Link]

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed. 2020. [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. 2016. [Link]

-

Benzofuran-2-carboxylic acid. NIST WebBook. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. 2019. [Link]

-

Total synthesis of natural products containing benzofuran rings. RSC Publishing. 2017. [Link]

-

Elaboration of a benzofuran scaffold and evaluation of binding affinity and inhibition of Escherichia coli DsbA: A fragment-based drug design approach to novel antivirulence compounds. PubMed. 2021. [Link]

-

The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. MDPI. 2019. [Link]

-

5 Electrophilic Substitution of Furan. YouTube. 2018. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. 2022. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. 2019. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Springer. 2017. [Link]

-

The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. PubMed. 2019. [Link]

-

X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate. 2014. [Link]

-

Decarboxylation of Carboxylic Acids. YouTube. 2025. [Link]

-

(PDF) Reactivity of Benzofuran Derivatives. ResearchGate. 2014. [Link]

-

Benzofuran. SlideShare. 2014. [Link]

-

Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. 2015. [Link]

-

(PDF) Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. 2010. [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0205984). NP-MRD. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. 2022. [Link]

-

1H-NMR and 13C-NMR spectra of carboxylic acid containing polyamide. ResearchGate. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH. 2021. [Link]

-

Benzofuran-5-Carboxylic Acid. Rlavie. [Link]

Sources

- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]

- 4. iajpr.com [iajpr.com]

- 5. 1-Benzofuran-5-Carboxylic Acid | C9H6O3 | CID 595656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzofuran-5-carboxylic acid | 90721-27-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. Benzofuran-2-carboxylic acid [webbook.nist.gov]

- 11. Benzofuran synthesis [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. d-nb.info [d-nb.info]

- 14. m.youtube.com [m.youtube.com]

- 15. 22723_lec7.ppt [slideshare.net]

- 16. 1-Benzofuran-5-carboxylic acid, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 17. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. rsc.org [rsc.org]

- 21. Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for Benzo[b]furan-5-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzo[b]furan-5-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for Benzo[b]furan-5-carboxylic acid (C₉H₆O₃, Molecular Weight: 162.14 g/mol ), a key heterocyclic building block in medicinal chemistry and materials science.[1] Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is fundamental for its application in research and development. This document synthesizes experimental data with established spectroscopic principles to offer a comprehensive interpretation for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework and identify the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

A robust protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate structural confirmation.

-

Sample Preparation : Dissolve 5-10 mg of purified Benzo[b]furan-5-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[2][3] The choice of DMSO-d₆ is advantageous as it effectively solubilizes the carboxylic acid and its acidic proton is readily observable, unlike in protic solvents like D₂O where it would exchange.

-

Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.[3]

-

Transfer : Transfer the clear solution into a 5 mm NMR tube, ensuring a solution height of approximately 4 cm.[3]

-

Data Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds.

The following table summarizes the reported ¹H NMR spectral data for Benzo[b]furan-5-carboxylic acid.

| Chemical Shift (δ) ppm | Multiplicity (Predicted) | Integration | Assignment |

| ~12.9 | Broad Singlet | 1H | H-9 (COOH) |

| 8.30 | Singlet (or narrow Doublet) | 1H | H-4 |

| 8.11 | Doublet | 1H | H-2 |

| 7.92 | Doublet of Doublets | 1H | H-6 |

| 7.69 | Doublet | 1H | H-7 |

| 7.09 | Doublet | 1H | H-3 |

Data acquired in DMSO-d₆ at 400 MHz.[1]

The ¹H NMR spectrum provides a clear signature for the molecule.

-

Carboxylic Acid Proton (H-9) : The most downfield signal at ~12.9 ppm is characteristic of a carboxylic acid proton.[4][5] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons : The protons on the benzofuran core appear in the aromatic region (6.5-8.5 ppm).[6]

-

H-4 : The singlet at 8.30 ppm is assigned to H-4. It is deshielded by the anisotropic effect of the neighboring carboxylic acid group and shows no direct coupling to other protons, resulting in a singlet or a very narrow doublet due to long-range coupling.

-

H-2 & H-3 : The signals at 8.11 ppm and 7.09 ppm are assigned to the furan ring protons, H-2 and H-3, respectively. They appear as doublets due to their coupling to each other.

-

H-6 & H-7 : The remaining signals at 7.92 ppm and 7.69 ppm correspond to the benzene ring protons. H-6 appears as a doublet of doublets due to coupling with both H-4 and H-7, while H-7 appears as a doublet, coupling with H-6.

-

Caption: Structure with ¹H NMR assignments.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. While experimentally less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

-

Sample Preparation : A higher concentration is generally required for ¹³C NMR. Use 15-30 mg of the sample in 0.6-0.7 mL of DMSO-d₆.[3]

-

Data Acquisition : Acquire the spectrum on a 100 MHz (or higher) spectrometer. A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon. A greater number of scans and a longer acquisition time are necessary compared to ¹H NMR.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~168 | C-9 (C=O) | Typical for aromatic carboxylic acid carbonyls.[4][5] |

| ~155 | C-8 (C-O) | Oxygen-bound carbon in the furan ring. |

| ~146 | C-2 | Deshielded by adjacent oxygen. |

| ~130 | C-5 | Carbon bearing the carboxyl group. |

| ~128 | C-7a | Bridgehead carbon. |

| ~125 | C-4 | Aromatic CH. |

| ~122 | C-6 | Aromatic CH. |

| ~112 | C-7 | Aromatic CH. |

| ~107 | C-3 | Shielded relative to C-2. |

-

Carbonyl Carbon (C-9) : The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the 165-185 ppm range.[5][7]

-

Heterocyclic Carbons : The carbons of the furan moiety (C-2, C-3, C-8, C-3a) will have distinct shifts. C-8, being bonded to oxygen, will be significantly downfield. C-2 is also deshielded by the oxygen atom compared to C-3.

-

Benzene Ring Carbons : The carbons of the benzene ring (C-4, C-5, C-6, C-7, C-7a) will appear in the typical aromatic region (110-160 ppm). The carbon attached to the electron-withdrawing carboxylic acid group (C-5) will be deshielded.

Caption: Key IR vibrational modes for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Analysis : Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection : Detect the ions to generate the mass spectrum.

| m/z | Proposed Ion | Formula | Notes |

| 162 | [M]⁺˙ | [C₉H₆O₃]⁺˙ | Molecular Ion |

| 145 | [M - OH]⁺ | [C₉H₅O₂]⁺ | Loss of hydroxyl radical |

| 117 | [M - COOH]⁺ or [145 - CO]⁺ | [C₈H₅O]⁺ | Loss of carboxyl radical or CO from m/z 145 |

Data from NIST and PubChem. [8]

The fragmentation pattern provides valuable structural confirmation.

-

Molecular Ion ([M]⁺˙) : The peak at m/z 162 corresponds to the molecular weight of the compound, confirming its elemental formula. [8]* Key Fragmentations : Carboxylic acids often undergo alpha-cleavage.

-

Loss of OH (m/z 145) : A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (·OH, 17 Da), leading to the formation of a stable acylium ion at m/z 145. [8] * Loss of COOH or CO : Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion (m/z 145) would yield a fragment at m/z 117. [9]Alternatively, direct cleavage of the C-C bond can lead to the loss of the entire carboxyl radical (·COOH, 45 Da), also resulting in an ion at m/z 117.

-

Caption: Proposed MS fragmentation pathway.

References

-

Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting an Infra-red Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzofuran-5-Carboxylic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Green Chemistry. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzofuran-2-carboxylic acid Mass Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzofuran-2-carboxylic acid IR Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzofuran IR Spectrum. Retrieved from [Link]

-

University of Potsdam. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzofuran-2-carboxylic acid (5-ethyl-t[1][10][11]hiadiazol-2-ylcarbamoyl)-methyl ester. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Retrieved from [Link]

-

MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

Sources

- 1. Benzofuran-5-carboxylic acid | 90721-27-0 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 1-Benzofuran-5-Carboxylic Acid | C9H6O3 | CID 595656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. beilstein-journals.org [beilstein-journals.org]

The Therapeutic Potential of 1-Benzofuran-5-carboxylic Acid Derivatives: A Technical Guide to Biological Activity

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged structure" in medicinal chemistry. This designation is attributed to its recurrence in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities.[1][2] The inherent structural rigidity and electronic properties of the benzofuran nucleus make it an ideal scaffold for the design of novel therapeutic agents.[3][4] Modifications to this core structure, particularly the introduction of a carboxylic acid moiety at the 5-position, have given rise to a class of compounds with significant potential in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological activities of 1-benzofuran-5-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships, and the experimental protocols used to elucidate these activities, offering a comprehensive resource for researchers in the field of drug discovery and development.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

1-Benzofuran-5-carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

A significant body of research points to the ability of these derivatives to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. The induction of apoptosis by 1-benzofuran-5-carboxylic acid derivatives can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

One key area of investigation has been the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. For instance, certain benzofuran derivatives have been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8][9] By inhibiting mTOR, these compounds can effectively halt the uncontrolled growth of cancer cells.

The diagram below illustrates a simplified overview of a common signaling pathway targeted by these compounds, leading to the induction of apoptosis.

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by 1-benzofuran-5-carboxylic acid derivatives, leading to apoptosis.

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The anticancer activity of 1-benzofuran-5-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the benzofuran ring.[3][10] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

-

Substitution at the 2-position: The introduction of various aryl or heterocyclic moieties at the C-2 position has been shown to be a key determinant of cytotoxic activity.[3]

-

Halogenation: The presence of halogen atoms, such as bromine or chlorine, on the benzofuran ring or on substituents can significantly enhance anticancer activity.[5] This is often attributed to increased lipophilicity, which facilitates cell membrane penetration, and the potential for halogen bonding interactions with target proteins.

-

The Carboxylic Acid Group: The carboxylic acid at the 5-position is believed to play a role in target binding, potentially through hydrogen bonding interactions within the active site of an enzyme or receptor.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 1-benzofuran-5-carboxylic acid derivatives against various human cancer cell lines. The IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth, is a standard measure of cytotoxic potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BFCA-1 | K562 (Leukemia) | 5 | [1] |

| BFCA-2 | HL60 (Leukemia) | 0.1 | [1] |

| BFCA-3 | HeLa (Cervical Cancer) | 2.9 | [11] |

| BFCA-4 | MCF-7 (Breast Cancer) | 2.5 | [11] |

| BFCA-5 | A549 (Lung Cancer) | 6.3 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-benzofuran-5-carboxylic acid derivatives in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

II. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antimicrobial agents. 1-Benzofuran-5-carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13]

Mechanism of Action: Disrupting Microbial Growth and Survival

The precise mechanisms by which benzofuran derivatives exert their antimicrobial effects are still under investigation, but several potential targets have been proposed. These include the disruption of microbial cell membranes, inhibition of essential enzymes involved in metabolic pathways, and interference with nucleic acid synthesis. The presence of the benzofuran scaffold, often in combination with other heterocyclic moieties, appears to be crucial for this activity.[14][15]

The following workflow illustrates the general process for screening and evaluating the antimicrobial activity of these compounds.

Figure 2: A typical workflow for the discovery and development of novel antimicrobial agents based on the 1-benzofuran-5-carboxylic acid scaffold.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial potency of these derivatives is significantly influenced by their chemical structure.

-

Lipophilicity: A key factor in antimicrobial activity is the ability of the compound to penetrate the microbial cell wall and membrane. The introduction of lipophilic groups can enhance this penetration.

-

Substituents on the Benzofuran Ring: The type and position of substituents on the benzofuran core can modulate the antimicrobial spectrum and potency. For example, the presence of hydroxyl or methoxy groups has been associated with increased activity in some cases.[16]

-

Hybrid Molecules: The conjugation of the benzofuran-5-carboxylic acid moiety with other known antimicrobial pharmacophores, such as pyrazoles or thiazoles, has been a successful strategy for developing potent and broad-spectrum antimicrobial agents.[13]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for representative 1-benzofuran-5-carboxylic acid derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| BFCA-A | Staphylococcus aureus | 12.5 | [1][17] |

| BFCA-B | Escherichia coli | 25 | [17] |

| BFCA-C | Candida albicans | 12.5-25 | [17] |

| BFCA-D | Salmonella typhimurium | 12.5 | [1][17] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium that has been inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., to a 0.5 McFarland standard) in a suitable broth.

-

Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Preparation: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. A negative control (solvent) and a positive control (a known antibiotic) should be included on each plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. 1-Benzofuran-5-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through their ability to modulate key inflammatory signaling pathways.[17][18][19]

Mechanism of Action: Targeting Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is typically achieved by targeting the enzymes responsible for their synthesis, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Furthermore, some benzofuran derivatives have been shown to interfere with the activation of transcription factors, such as nuclear factor-kappa B (NF-κB), which play a central role in regulating the expression of a wide range of inflammatory genes.[10][18] The inhibition of the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways is a key mechanism by which these compounds exert their anti-inflammatory effects.[10][18]

Below is a diagram illustrating the inhibition of pro-inflammatory cytokine production by 1-benzofuran-5-carboxylic acid derivatives.

Figure 3: A simplified representation of the inhibition of inflammatory signaling pathways by 1-benzofuran-5-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) in Anti-inflammatory Derivatives

The anti-inflammatory activity of 1-benzofuran-5-carboxylic acid derivatives is closely linked to their chemical structure.

-

Substitution Pattern: The nature and position of substituents on the benzofuran ring can influence the potency and selectivity of COX/LOX inhibition.

-

Acidic Moiety: The carboxylic acid group at the 5-position is often a key feature for anti-inflammatory activity, mimicking the acidic functionality of many non-steroidal anti-inflammatory drugs (NSAIDs).[20]

-

Fluorination: The introduction of fluorine atoms can enhance anti-inflammatory activity, potentially by increasing metabolic stability and binding affinity to target enzymes.[20]

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table provides a summary of the in vitro anti-inflammatory activity of representative 1-benzofuran-5-carboxylic acid derivatives, as measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound ID | Assay | IC50 (µM) | Reference |

| BFCA-X | NO Inhibition (RAW 264.7) | 17.31 | [17] |

| BFCA-Y | NO Inhibition (RAW 264.7) | 16.5 | [17] |

| BFCA-Z | NO Inhibition (RAW 264.7) | 52.23 | [18][21] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 1-benzofuran-5-carboxylic acid derivatives for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce the expression of iNOS and the production of NO. Incubate for 24 hours.

-

Collection of Supernatants: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Conclusion and Future Directions

1-Benzofuran-5-carboxylic acid derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships discussed in this guide provide a foundation for the rational design of new and improved derivatives with enhanced potency and selectivity. The detailed experimental protocols offer a practical framework for researchers to evaluate the biological activities of these compounds in a reliable and reproducible manner.

Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of these compounds for each of their biological activities. Further optimization of the 1-benzofuran-5-carboxylic acid scaffold through medicinal chemistry approaches holds the potential to yield novel drug candidates with improved efficacy and safety profiles. The continued exploration of this privileged structure is a promising avenue for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

-

Li, Y., Li, X., Li, Y., Wang, Y., Li, Y., & Li, X. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(1), 1. [Link]

-

Jiang, X., Liu, W., Zhang, W., Jiang, F., Gao, Z., Zhuang, H., & Fu, L. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

-

Jiang, X., Liu, W., Zhang, W., Jiang, F., Gao, Z., Zhuang, H., & Fu, L. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11467-11494. [Link]

-

Rzeski, W., Matysiak, J., & Kandefer-Szerszeń, M. (2019). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 24(8), 1593. [Link]

-

Krol, E., Szterk, A., & Zgórka, G. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1530. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11467-11494. [Link]

-

Asati, V., Sharma, S., & Singh, D. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(112), 92199-92218. [Link]

-

Taha, E. A., & El-Sayed, M. A. A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

-

ResearchGate. (n.d.). The MIC and MBIC values (µg/mL) measured for compounds 1d-f; 2a-f. [Link]

-

ResearchGate. (n.d.). IC 50 value for tested compounds 5a-5k against cancer cell lines. [Link]

-

Asati, V., Sharma, S., & Singh, D. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. ULisboa Research Portal. [Link]

-

Salomé, C., Massard, C., & Soria, J. C. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 83, 39-49. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link]

-

Salomé, C., Massard, C., & Soria, J. C. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 83, 39-49. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11467-11494. [Link]

-

Sharma, D., & Narasimhan, B. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Brazilian Chemical Society, 27, 1-20. [Link]

-

Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

-

ResearchGate. (n.d.). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29046-29067. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Zawisza, A., & Nawrot, B. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4753. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11467-11494. [Link]

-

Asif, M. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Journal of Molecular Structure, 1284, 135377. [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

ResearchGate. (n.d.). The IC 50 values calculated from the dose-response curves. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Alchemist's Compendium: A Technical Guide to the Natural Sources and Isolation of Benzofuran Compounds

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran derivatives represent a cornerstone in natural product chemistry, demonstrating a vast array of biological activities that have positioned them as critical lead compounds in drug discovery.[1] Their structural diversity, arising from various natural biosynthetic pathways, translates into a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive exploration of the primary natural reservoirs of benzofuran compounds and delineates the methodologies for their extraction, isolation, and purification. By integrating field-proven insights with established protocols, this document aims to equip researchers with the practical knowledge required to efficiently isolate these valuable molecules for further investigation and development.

The Natural Provenance of Benzofuran Scaffolds

Benzofuran cores are ubiquitous secondary metabolites synthesized by a wide range of organisms, from terrestrial plants to marine fungi. Understanding their distribution is paramount for targeted isolation efforts.

Terrestrial Flora: A Rich Tapestry of Benzofurans

Higher plants are a prolific source of benzofuran derivatives, with particular prevalence in specific families known for their rich phytochemical profiles.

-

Moraceae (Mulberry Family): The genus Morus, particularly the root bark of Morus alba (White Mulberry), is a well-documented source of a class of 2-arylbenzofurans known as moracins.[3][4] These compounds are often induced as phytoalexins in response to fungal infection or other stressors.[5]

-

Fabaceae (Legume Family): This family contributes a variety of benzofuran structures. For instance, Cicerfuran has been isolated from the roots of chickpea (Cicer spp.).

-

Asteraceae (Aster Family): This large and diverse family is a significant reservoir of benzofuran compounds. Genera such as Eupatorium and Pericallis are known to produce a variety of benzofuran and dihydrobenzofuran derivatives.

-

Rutaceae (Rue Family): This family is also a notable source of various bioactive benzofuran compounds.[1]

Table 1: Prominent Plant-Derived Benzofuran Compounds and Their Sources

| Compound Class | Exemplary Compound | Natural Source | Plant Part |

| 2-Arylbenzofurans | Moracin C | Morus alba | Root Bark, Leaves |

| Furocoumarins | Psoralen | Psoralea corylifolia | Fruits |

| Simple Benzofurans | Euparin | Eupatorium spp. | Roots |

The Mycological Kingdom: Fungal Metabolites

Fungi, particularly those from unique ecological niches like marine environments, are a promising and less-explored source of novel benzofuran derivatives.

-

Marine-Derived Fungi: Endophytic and deep-sea fungi have been shown to produce a variety of halogenated and structurally complex benzofurans. For example, Acremonium sclerotigenum, a deep-sea-derived fungus, produces chlorinated benzofuran-type ascochlorins with potent antifungal activity.[6]

-

Terrestrial Fungi: Mycoparasitic fungi, such as Coniothyrium minitans, have been found to produce 3(2H)-benzofuranones from liquid cultures.[7]

Marine Invertebrates: An Untapped Reservoir

The marine environment, with its unique biodiversity, offers a vast potential for the discovery of new benzofuran structures. Marine invertebrates, often in symbiotic relationships with microorganisms, are a key area of investigation for novel bioactive compounds.[8]

The Isolation Workflow: From Raw Material to Purified Compound

The successful isolation of benzofuran compounds hinges on a systematic and well-optimized workflow, beginning with the careful selection and preparation of the source material and culminating in a highly purified compound suitable for structural elucidation and bioactivity screening.

Caption: Generalized workflow for the isolation of benzofuran compounds.

Phase 1: Extraction - Liberating the Target Molecules

The initial step involves the liberation of benzofuran compounds from the cellular matrix of the source material. The choice of extraction method is critical and depends on the nature of the source material and the physicochemical properties of the target compounds.

Soxhlet extraction is a highly efficient method for extracting moderately polar compounds like many benzofurans from solid plant materials.[9][10][11][12] The continuous cycling of fresh, warm solvent over the material ensures a high yield.[2]

Experimental Protocol: Soxhlet Extraction of Benzofurans from Morus alba Root Bark

-

Preparation: Air-dry the root bark of Morus alba at room temperature until brittle. Grind the dried bark into a coarse powder using a mechanical grinder.

-

Apparatus Setup: Assemble a Soxhlet apparatus, ensuring all glass joints are properly sealed. Place a porous cellulose thimble in the extraction chamber.

-

Loading: Accurately weigh approximately 50 g of the powdered root bark and place it inside the thimble.

-

Solvent Addition: Fill a round-bottom flask with a suitable solvent, such as 75% aqueous ethanol or methanol, to about two-thirds of its volume.[3][4]

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material. The extraction is allowed to proceed for a pre-determined duration, typically 16-24 hours, or until the solvent in the siphon arm runs clear.[10]

-

Concentration: After extraction, cool the apparatus and carefully dismantle it. Concentrate the solvent containing the extracted compounds using a rotary evaporator under reduced pressure to obtain the crude extract.

Maceration is a simpler extraction technique that is well-suited for compounds that may be sensitive to heat. It involves soaking the plant material in a solvent for an extended period.[2]

Experimental Protocol: Maceration of Fungal Mycelia

-

Preparation: Harvest fungal mycelia from a liquid culture by filtration. Lyophilize (freeze-dry) the mycelia to remove water.

-

Soaking: Place the dried mycelia in a sealed container and add a suitable solvent, such as ethyl acetate or methanol, ensuring the material is fully submerged.

-

Agitation: Allow the mixture to stand at room temperature for 3-7 days with occasional agitation to enhance extraction efficiency.

-

Filtration and Concentration: Filter the mixture to separate the solvent from the solid residue. Wash the residue with a fresh portion of the solvent. Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.

Phase 2: Purification - Isolating the Needle from the Haystack

The crude extract is a complex mixture of various compounds. The purification phase employs chromatographic techniques to separate the target benzofurans from other metabolites.

Flash column chromatography is a rapid and efficient technique for the initial separation of compounds based on their polarity.[13][14][15] It allows for the fractionation of the crude extract into simpler mixtures, enriching the concentration of the target benzofurans.

Caption: Workflow for flash column chromatography purification.

Experimental Protocol: Flash Column Chromatography of a Crude Plant Extract

-

Column Packing: Select a glass column of appropriate size. Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, adsorb the extract onto a small amount of silica gel. Carefully load the sample onto the top of the column.[14]

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.[16][17]

-

Fraction Collection: Collect fractions of the eluate in test tubes or vials.

-

Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the target benzofuran compounds.

-

Pooling: Combine the fractions that show a high concentration of the desired compound(s) and evaporate the solvent.

Preparative HPLC is a high-resolution technique used for the final purification of the target compounds from the enriched fractions obtained from flash chromatography.[18][19][20]

Experimental Protocol: Preparative RP-HPLC for Benzofuran Isolation

-

Method Development: Develop an analytical HPLC method using a reverse-phase column (e.g., C18) to achieve good separation of the target benzofuran from impurities. A common mobile phase consists of a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid to improve peak shape.

-

Sample Preparation: Dissolve the semi-purified fraction in the mobile phase or a compatible solvent and filter it through a 0.22 µm syringe filter.[5]

-

System Setup: Equilibrate the preparative HPLC system, equipped with a larger C18 column, with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection and Fractionation: Inject the sample onto the column and run the gradient program. Collect fractions corresponding to the peak of the target compound using a fraction collector.

-

Purity Check: Analyze the purity of the collected fractions using analytical HPLC.

-

Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified benzofuran compound.

Phase 3: Structural Characterization

Once a benzofuran compound has been isolated in high purity, its chemical structure must be unequivocally determined. This is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms.[7][21][22]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can offer further structural insights.[7][21][22]

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.[23][24]

Table 2: Spectroscopic Techniques for Benzofuran Characterization

| Technique | Information Obtained |

| ¹H NMR | Proton environment, coupling constants, and stereochemistry. |

| ¹³C NMR | Number and type of carbon atoms. |

| HRMS | Accurate mass and elemental formula. |

| X-ray Crystallography | Absolute 3D molecular structure. |

Concluding Remarks and Future Outlook

The diverse natural world remains a vast and fertile ground for the discovery of novel benzofuran compounds with significant therapeutic potential. The successful isolation of these molecules is a critical bottleneck in the drug discovery pipeline. The methodologies outlined in this guide, from systematic extraction to high-resolution purification, provide a robust framework for researchers to efficiently access these valuable natural products. As analytical technologies continue to advance, the integration of techniques such as HPLC-NMR-MS will further streamline the process of isolating and identifying new benzofuran derivatives, accelerating the pace of natural product-based drug discovery.[7][22]

References

-

Extraction and Processing of Bioactive Phytoconstituents from Widely Used South African Medicinal Plants for the Preparation of Effective Traditional Herbal Medicine Products: A Narrative Review. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Soxhlet extraction method: Significance and symbolism. (2025, October 2). DeepDyve. Retrieved January 12, 2026, from [Link]

-

Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Soxhlet| Extraction Techniques| Phytochemical| Plant-Based Cosmetic| Maceration| Decoction| Joseph's. (2025, March 17). YouTube. Retrieved January 12, 2026, from [Link]

-

Green Extraction Techniques of Bioactive Compounds: A State-of-the-Art Review. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Guide for crystallization. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024, August 6). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Purification: How to Run a Flash Column. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]

- Crystal of benzofuran derivative free base and preparation method. (n.d.). Google Patents.

-

Synthesis and Crystal Structure of Benzofuran Derivative. (n.d.). Asian Publication Corporation. Retrieved January 12, 2026, from [Link]

-

Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved January 12, 2026, from [Link]

-

SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and Crystal Structure of Benzofuran Derivative | Request PDF. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

- Preparation of benzofuran derivatives. (n.d.). Google Patents.

-

Application Compendium Solutions for Preparative HPLC. (n.d.). Retrieved January 12, 2026, from [Link]

-

Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Isolation by Preparative High-Performance Liquid Chromatography. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

-

HPLC SAMPLE PREP & EXTRACTION S.O.P FOR FUNGI. (2023, August 11). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved January 12, 2026, from [Link]

-

Bioassay-Guided Fractionation and Antimicrobial Activities of Padina australis Extracts. (n.d.). Retrieved January 12, 2026, from [Link]

-

Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Isolation of Marine Natural Products. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

-

Total synthesis of natural products containing benzofuran rings. (2017, May 5). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Procedure of isolating phenolic compounds from the root bark of Morus... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Natural Deep Eutectic Solvents for the Extraction of Mulberroside A from White Mulberry Root Bark. (2025, April 21). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Phytochemical Constituents of the Root Bark from Morus alba and Their Il-6 Inhibitory Activity | Request PDF. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Anti-inflammatory and preventive activity of white mulberry root bark extract in an experimental model of pancreatitis. (2018, March 2). PubMed Central. Retrieved January 12, 2026, from [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction and Processing of Bioactive Phytoconstituents from Widely Used South African Medicinal Plants for the Preparation of Effective Traditional Herbal Medicine Products: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. | Semantic Scholar [semanticscholar.org]

- 8. Isolation of Marine Natural Products | Springer Nature Experiments [experiments.springernature.com]

- 9. Soxhlet extraction method: Significance and symbolism [wisdomlib.org]

- 10. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Green Extraction Techniques of Bioactive Compounds: A State-of-the-Art Review [mdpi.com]

- 13. Purification [chem.rochester.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. science.uct.ac.za [science.uct.ac.za]

- 16. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. lcms.cz [lcms.cz]

- 19. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 20. warwick.ac.uk [warwick.ac.uk]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. asianpubs.org [asianpubs.org]

- 24. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 1-Benzofuran-5-carboxylic Acid in Organic Solvents

Introduction

1-Benzofuran-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its molecular structure, featuring a fused benzene and furan ring system with a carboxylic acid moiety, imparts a unique combination of aromaticity, polarity, and hydrogen bonding capability.[3][4] Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening.[1] This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzofuran-5-carboxylic acid, blending theoretical principles with practical experimental guidance for researchers, scientists, and drug development professionals.

Physicochemical Properties of 1-Benzofuran-5-carboxylic Acid

A thorough understanding of the physicochemical properties of 1-Benzofuran-5-carboxylic acid is fundamental to predicting and interpreting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆O₃ | [3] |

| Molecular Weight | 162.14 g/mol | [3] |

| Appearance | Off-white to colorless crystalline solid | [5] |

| Melting Point | 189-190°C | [5] |

| pKa | (Predicted) ~4-5 | |

| LogP | 1.9 (Predicted) | [3] |

The presence of the carboxylic acid group, a hydrogen bond donor and acceptor, along with the polar furan oxygen, suggests that 1-Benzofuran-5-carboxylic acid is a polar molecule.[6] The benzofuran ring system, however, contributes a significant nonpolar character. This amphiphilic nature dictates its solubility in a range of organic solvents.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational principle for predicting solubility.[7] This concept is rooted in the intermolecular forces between solute and solvent molecules. For 1-Benzofuran-5-carboxylic acid, the following interactions are key determinants of its solubility:

-